Lithium bis((trifluoromethyl)sulfonyl)azanide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Lithium bis((trifluoromethyl)sulfonyl)azanide, with the chemical formula , is a hydrophilic lithium salt that plays a significant role in various applications, particularly in the field of electrochemistry. This compound is notable for its high solubility in water and its use as an electrolyte in lithium-ion batteries, offering advantages over traditional lithium salts such as lithium hexafluorophosphate. The compound is also recognized for its stability and non-toxicity compared to other lithium salts, making it an attractive choice for both industrial and research applications .

- Mild irritant: LiTFSI can cause skin and eye irritation upon contact.

- Moisture sensitivity: LiTFSI readily absorbs moisture, which can affect its properties. Proper handling in dry environments is crucial [].

- Toxic decomposition products: At high temperatures, LiTFSI decomposes to release toxic gases like sulfur dioxide (SO2) and fluorine (F2) [].

Li-ion Battery Research

- Electrolyte component: LiTFSI is a highly sought-after Lithium (Li) ion source for electrolytes in Lithium-ion batteries. It offers several advantages over commonly used options like Lithium hexafluorophosphate (LiPF6). LiTFSI boasts higher thermal and electrochemical stability, leading to improved battery safety .

- Aqueous batteries: Due to its exceptional water solubility (> 21 mol/L), LiTFSI is a promising candidate for developing aqueous Lithium-ion batteries. These batteries offer advantages like improved safety and faster charging times compared to traditional organic solvent-based batteries .

Other Research Applications

- Catalyst development: LiTFSI finds use in preparing rare-earth Lewis acid catalysts, which are crucial for various organic reactions. These catalysts play a role in synthesizing complex molecules and materials .

- Organic electrolyte synthesis: Researchers utilize LiTFSI for the preparation of chiral imidazolium salts through anion metathesis. These salts have potential applications in ionic liquids and advanced electrolytes for batteries .

The synthesis of lithium bis((trifluoromethyl)sulfonyl)azanide itself involves the reaction of trifluoromethane gas with an alkyl lithium reagent under strictly controlled conditions to produce trifluoromethyl lithium, which is subsequently reacted with bis(fluorosulfonyl) imide to yield the desired product .

The synthesis of lithium bis((trifluoromethyl)sulfonyl)azanide typically involves several key steps:

- Preparation of Trifluoromethyl Lithium: Trifluoromethane gas is introduced into a nonpolar solvent solution of alkyl lithium at low temperatures (between -70 °C and -50 °C). This reaction produces trifluoromethyl lithium.

- Formation of Lithium Bis(fluorosulfonyl) Imide Solution: A solution of lithium bis(fluorosulfonyl) imide is prepared separately.

- Reaction: The lithium bis(fluorosulfonyl) imide solution is slowly added to the trifluoromethyl lithium solution at low temperatures (-30 °C to 0 °C), resulting in the precipitation of lithium bis((trifluoromethyl)sulfonyl)azanide.

- Isolation and Purification: The resulting mixture is filtered to obtain a wet solid, which is then dried under vacuum to yield the final product .

Lithium bis((trifluoromethyl)sulfonyl)azanide has several important applications:

- Electrolytes in Lithium-Ion Batteries: Its high solubility and conductivity make it an excellent choice for use in both primary and secondary lithium cells.

- Chiral Imidazolium Salt Preparation: It serves as a precursor in the synthesis of chiral imidazolium salts via anion metathesis.

- Rare-Earth Lewis Acid Catalysts: The compound is utilized in the preparation of these catalysts, which have various applications in organic synthesis and materials science .

Lithium bis((trifluoromethyl)sulfonyl)azanide shares similarities with several other compounds that contain sulfonyl or imide functional groups. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Lithium hexafluorophosphate | Commonly used electrolyte; less soluble than lithium bis((trifluoromethyl)sulfonyl)azanide | |

| Lithium triflate | Used for similar applications; less hydrophilic | |

| Bistriflimide | Non-coordinating anion; used in ionic liquids |

Uniqueness

Lithium bis((trifluoromethyl)sulfonyl)azanide stands out due to its exceptional solubility in water, high ionic conductivity, and lower toxicity compared to other lithium salts. Its unique properties make it particularly suitable for advanced battery technologies and electrochemical applications where safety and efficiency are paramount .

Structural and Molecular Characteristics

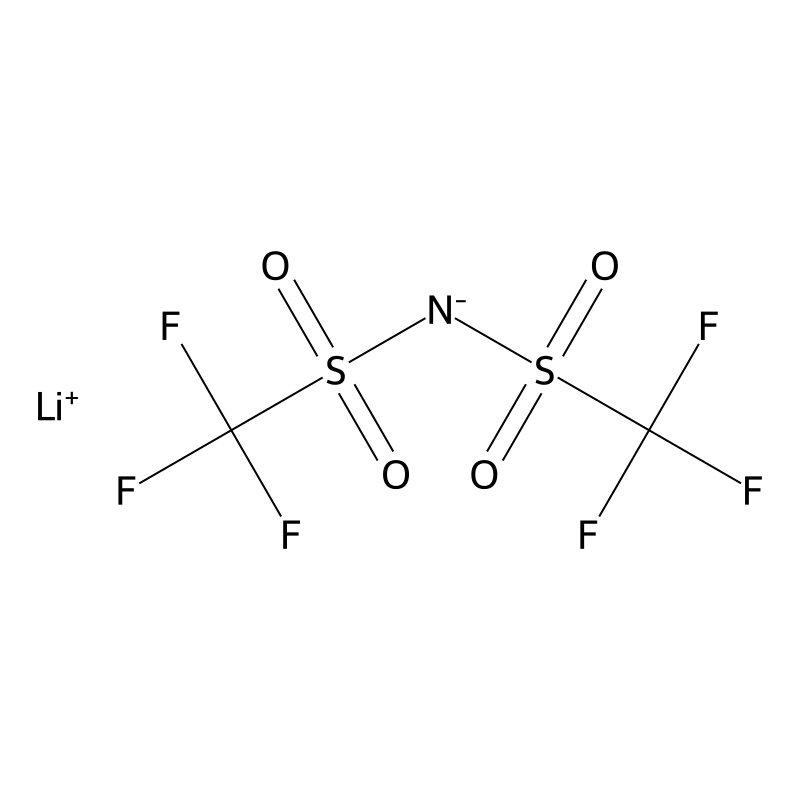

LiTFSI consists of a lithium cation ($$ \text{Li}^+ $$) paired with a bis(trifluoromethylsulfonyl)imide anion ($$ \text{TFSI}^- $$), which features two trifluoromethylsulfonyl groups bonded to a central nitrogen atom. This structure confers high electrochemical stability and low lattice energy, facilitating rapid ion dissociation in solution.

Table 1: Key Chemical Identifiers

Lithium bis((trifluoromethyl)sulfonyl)azanide, commonly known in scientific literature as lithium bis(trifluoromethanesulfonyl)imide or lithium triflimide, represents a significant class of lithium salts with extensive applications in energy storage technologies [1]. This compound features a chemical structure consisting of a lithium cation coordinated with a bis(trifluoromethanesulfonyl)imide anion, resulting in the molecular formula C₂F₆LiNO₄S₂ and a molecular weight of 287.075 g/mol [1] [2].

Kolbe Electrolysis-Based Methods

Kolbe electrolysis represents an important synthetic pathway for the preparation of lithium bis((trifluoromethyl)sulfonyl)azanide and related compounds [3] [4]. The Kolbe reaction fundamentally involves a decarboxylative dimerization of carboxylic acids or carboxylate ions through electrochemical oxidation [3]. In this process, electrochemical decarboxylation generates radical intermediates that subsequently combine to form covalent bonds [3].

For the synthesis of lithium bis((trifluoromethyl)sulfonyl)azanide precursors, the Kolbe electrolysis typically employs trifluoromethanesulfonic acid derivatives as starting materials [4]. The reaction proceeds through the following general mechanism:

- Electrochemical oxidation of the carboxylate ion to form a radical intermediate

- Decarboxylation to generate a trifluoromethanesulfonyl radical

- Radical coupling to form the bis(trifluoromethanesulfonyl) moiety [3] [4]

Recent advancements in Kolbe electrolysis methodology have significantly improved the efficiency and selectivity of this synthetic route [4] [5]. For instance, researchers have discovered that using alternating square wave current instead of direct current enhances the Kolbe electrolysis process, expanding the range of compatible substituents and improving yields [5]. This waveform electrolysis approach helps prevent pH lowering near the electrode that would otherwise impede the decarboxylative oxidation process [5].

A notable example of Kolbe electrolysis application is in the synthesis of cyclic fluorinated sulfonylimide lithium salts, where 2,2-difluoro-2-(fluorosulfonyl)acetic acid serves as the raw material [4]. This approach offers advantages in purification, as the reaction proceeds without requiring supporting electrolytes, allowing for easy isolation of the product through simple layer separation [4].

| Parameter | Traditional Kolbe | Waveform-Enhanced Kolbe |

|---|---|---|

| Current Type | Direct current | Alternating square wave |

| Electrode Material | Platinum | Carbon-based (RVC) |

| pH at Electrode Surface | Acidic | Neutral |

| Functional Group Tolerance | Limited | Expanded |

| Purification Complexity | Higher | Lower |

Table 1: Comparison of traditional and waveform-enhanced Kolbe electrolysis parameters for lithium bis((trifluoromethyl)sulfonyl)azanide synthesis [4] [5].

Sulfonation and Neutralization Protocols

The sulfonation and neutralization pathway represents another traditional synthetic route for lithium bis((trifluoromethyl)sulfonyl)azanide production [6] [7]. This approach typically involves a multi-step process beginning with the sulfonation of appropriate precursors followed by neutralization with lithium-containing compounds [6].

A general sulfonation and neutralization protocol for lithium bis((trifluoromethyl)sulfonyl)azanide synthesis involves the following steps:

- Sulfonation of trifluoromethyl-containing precursors using sulfonating agents

- Formation of the bis(trifluoromethanesulfonyl)imide moiety

- Neutralization with lithium salts such as lithium carbonate or lithium hydroxide [6] [7]

Research has demonstrated that quantitative sulfonation of polymers containing appropriate functional groups is achievable, and when neutralized with lithium cations, can produce lithium bis((trifluoromethyl)sulfonyl)azanide derivatives with high efficiency [6]. For example, the conversion of poly(4-phenylcyclopentene) bearing sulfonate anions to trifluoromethanesulfonimide (TFSI) anions has been reported with approximately 90% efficiency as determined through fluorine-19 nuclear magnetic resonance analysis [6].

A typical sulfonation and neutralization protocol involves dissolving the substrate in an appropriate solvent, followed by extraction with lithium carbonate suspension in water [7]. The resulting water solution is then processed through decolorizing with activated charcoal, filtration, and solvent evaporation under vacuum [7]. Crystallization from a mixture of acetonitrile and benzene yields the final lithium salt product, which is subsequently dried under vacuum at elevated temperatures [7].

The efficiency of this synthetic approach depends on several factors, including:

- The choice of sulfonating agent and reaction conditions

- The purity of starting materials and reagents

- The effectiveness of the neutralization step

- The crystallization and purification procedures [6] [7]

Advanced Electrosynthesis Strategies

Li-N₂ Battery-Mediated Cascade Synthesis

A groundbreaking advancement in lithium bis((trifluoromethyl)sulfonyl)azanide synthesis involves the utilization of lithium-nitrogen (Li-N₂) battery systems as electrochemical reactors [8] [9]. This innovative approach represents a significant departure from conventional synthetic methods, offering potential advantages in terms of sustainability, efficiency, and atom economy [8].

The Li-N₂ battery-mediated cascade synthesis of lithium bis((trifluoromethyl)sulfonyl)azanide employs a comprehensive electrochemical synthesis strategy that integrates battery technology with chemical synthesis [8]. This method involves a cascade reaction sequence that includes:

- Catalytic reduction of nitrogen (N₂) to lithium nitride (Li₃N) during the battery discharge process

- Acylation of lithium nitride with trifluoromethanesulfonyl chloride to form lithium bis((trifluoromethyl)sulfonyl)azanide and lithium chloride as a byproduct

- Oxidation of lithium chloride during the charging process to complete the synthetic cycle [8]

Researchers have successfully demonstrated this electrosynthesis approach, achieving a conversion efficiency from nitrogen to lithium bis((trifluoromethyl)sulfonyl)azanide of approximately 48.9% under optimized conditions [8]. The energy efficiency of this electrochemical synthesis method has been reported to reach 3.0% [8].

The mechanism of this process has been thoroughly characterized through various analytical techniques, including X-ray diffraction, low-temperature transmission electron microscopy, nuclear magnetic resonance, mass spectrometry, and Fourier transform infrared spectroscopy [8]. These analyses have confirmed both the formation of lithium nitride through electrocatalytic reduction of nitrogen and the subsequent sulfur-nitrogen acylation reaction between lithium nitride and trifluoromethanesulfonyl chloride [8].

A significant advantage of this approach is the potential for continuous electrochemical synthesis using flow cell devices, which demonstrates the practical significance of this strategy for industrial production [8]. Furthermore, this methodology provides a pathway for the direct electrochemical synthesis of analogous compounds with different nitrogen-element bonds and metal cations, highlighting its versatility and scalability [8] [9].

| Process Parameter | Performance Metric | Value |

|---|---|---|

| N₂ to Li₃N Catalytic Reduction Efficiency | Conversion percentage | 53.2% |

| N₂ to LiTFSI Conversion Efficiency | Overall yield | 48.9% |

| Electrochemical Synthesis Energy Efficiency | Energy utilization | 3.0% |

| Process Type | Production mode | Continuous flow |

Table 2: Performance metrics for Li-N₂ battery-mediated cascade synthesis of lithium bis((trifluoromethyl)sulfonyl)azanide [8].

Solvent-Free Microreactor Technologies

Solvent-free microreactor technologies represent another advanced approach for the synthesis of lithium bis((trifluoromethyl)sulfonyl)azanide and related electrolyte systems [10] [11]. These methodologies address environmental concerns associated with traditional solvent-based synthesis while potentially offering advantages in terms of process efficiency, product purity, and scalability [10].

The solvent-free preparation of lithium bis((trifluoromethyl)sulfonyl)azanide-containing electrolytes typically involves melt-compounding techniques that eliminate the need for organic solvents [10]. This approach enables the preparation of homogeneous electrolyte compositions with controlled microphase separations and enhanced lithium ion diffusion properties [10].

Key features of solvent-free microreactor technologies for lithium bis((trifluoromethyl)sulfonyl)azanide synthesis include:

- Direct mixing and processing of solid precursors under controlled temperature conditions

- Utilization of mechanical energy for promoting chemical reactions and ensuring homogeneous distribution

- Precise control over reaction parameters to optimize product properties

- Elimination of solvent recovery and disposal steps [10] [11]

Research has demonstrated that solvent-free processes can successfully produce composite electrolytes containing lithium bis((trifluoromethyl)sulfonyl)azanide with enhanced mechanical and electrochemical properties [11]. For instance, solvent-free preparation of polymer-based composite electrolytes has yielded materials with excellent tensile strength and ductility while maintaining high ionic conductivity [11].

The solvent-free microreactor approach offers several advantages over conventional solution-based methods:

- Reduced environmental impact through elimination of organic solvents

- Simplified processing with fewer unit operations

- Enhanced product consistency and quality

- Improved scalability for industrial production [10] [11]

Furthermore, these technologies enable the preparation of electrolytes with high lithium ion concentrations, facilitating anion exchange lithium transport mechanisms that contribute significantly to overall lithium diffusivity [10]. This characteristic is particularly valuable for applications requiring high ionic conductivity and efficient lithium transport [10].

Spectroscopic Characterization

NMR Spectral Signatures

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful analytical tool for characterizing lithium bis((trifluoromethyl)sulfonyl)azanide and understanding its structural properties and interactions [12] [13]. Multiple nuclei, including hydrogen-1 (¹H), carbon-13 (¹³C), fluorine-19 (¹⁹F), and phosphorus-31 (³¹P), provide valuable insights into the compound's molecular structure and behavior in various environments [13].

Fluorine-19 NMR spectroscopy is particularly informative for lithium bis((trifluoromethyl)sulfonyl)azanide characterization due to the presence of six fluorine atoms in the molecule [14]. The ¹⁹F NMR spectrum of lithium bis((trifluoromethyl)sulfonyl)azanide typically displays a strong singlet at approximately -79.4 ppm, corresponding to the trifluoromethyl groups [14]. This characteristic signal serves as a diagnostic marker for the compound and can be used to monitor its presence and transformations in various systems [14].

The ¹³C NMR spectrum of lithium bis((trifluoromethyl)sulfonyl)azanide exhibits a distinctive quartet signal in the range of 117-124 ppm, arising from the splitting of the trifluoromethyl carbon nucleus by its three neighboring fluorine atoms [6]. This splitting pattern is characteristic of the CF₃ group and provides confirmation of the compound's structure [6].

Hydrogen-1 NMR spectroscopy has been employed to investigate the solvation structure of lithium bis((trifluoromethyl)sulfonyl)azanide in various solvents [12] [15]. These studies have revealed that the local environment and coordination of solvent molecules to the lithium cation significantly affect the ¹H NMR spectra, particularly the resonances arising from hydrogen atoms in regions that strongly coordinate with the lithium ion [12] [15].

Researchers have combined experimental NMR measurements with computational approaches, including density functional theory (DFT) calculations, to develop a comprehensive understanding of lithium bis((trifluoromethyl)sulfonyl)azanide solvation structures and dynamics [12] [15]. This integrated methodology has enabled the quantitative validation of computational simulations through direct comparison with experimental NMR data [12] [15].

| Nucleus | Chemical Shift (ppm) | Assignment | Multiplicity |

|---|---|---|---|

| ¹⁹F | -79.4 | CF₃ groups | Singlet |

| ¹³C | 117-124 | CF₃ carbon | Quartet (J = 320-321 Hz) |

| ¹H (solvent-dependent) | Variable | Coordinating solvent | Variable |

Table 3: Characteristic NMR spectral signatures of lithium bis((trifluoromethyl)sulfonyl)azanide [6] [14] [15].

Vibrational Spectroscopy (FT-IR/Raman)

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provide essential information about the molecular structure and bonding characteristics of lithium bis((trifluoromethyl)sulfonyl)azanide [16] [17]. These methods are particularly valuable for investigating the compound's interactions with solvents, polymers, and other components in electrolyte systems [17] [18].

The FT-IR spectrum of lithium bis((trifluoromethyl)sulfonyl)azanide exhibits several characteristic absorption bands associated with its functional groups [17] [18]. Key vibrational modes include:

- Sulfur dioxide (SO₂) asymmetric vibration at approximately 1349 and 1330 cm⁻¹

- Trifluoromethyl (CF₃) asymmetric vibration at around 1180 cm⁻¹

- Sulfur-nitrogen-sulfur (SNS) asymmetric vibration at approximately 1053 cm⁻¹

- Sulfur-oxygen (S=O) stretching vibration in the range of 1290-1350 cm⁻¹ [17] [18]

These vibrational signatures serve as diagnostic markers for lithium bis((trifluoromethyl)sulfonyl)azanide identification and can be used to monitor its presence and interactions in various systems [17] [18].

Researchers have employed FT-IR spectroscopy to investigate the solvation of lithium bis((trifluoromethyl)sulfonyl)azanide at different concentrations in various solvents [17]. These studies have revealed that the vibrational frequencies of both the lithium bis((trifluoromethyl)sulfonyl)azanide and the solvent molecules are affected by their mutual interactions, providing insights into the coordination structures and ion association phenomena [17].

The coordination of lithium bis((trifluoromethyl)sulfonyl)azanide with solvent molecules has been extensively studied using vibrational spectroscopy [17] [19]. For instance, the carbonyl stretching frequencies of solvent molecules shift to lower wavenumbers upon coordination with the lithium cation, indicating the formation of specific solvation structures [17]. These spectroscopic changes have been correlated with varying modes of anion-cation coordination within solvate structures, creating valuable tools for characterizing ionic association interactions in electrolyte systems [19].

Computational methods, including density functional theory (DFT) calculations, have been employed to simulate the vibrational spectra of lithium bis((trifluoromethyl)sulfonyl)azanide and its solvation complexes [16] [17]. These theoretical approaches provide additional insights into the molecular-level interactions and help interpret experimental spectroscopic data [16] [17].

| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| νₐSO₂ | 1349, 1330 | SO₂ asymmetric vibration |

| νₐCF₃ | 1180 | CF₃ asymmetric vibration |

| νₐSNS | 1053 | SNS asymmetric vibration |

| νS=O | 1290-1350 | S=O stretching vibration |

Table 4: Characteristic vibrational modes of lithium bis((trifluoromethyl)sulfonyl)azanide observed in FT-IR spectroscopy [17] [18].

Solubility Behavior

Aqueous Systems (Water-in-Salt Electrolytes)

Lithium bis((trifluoromethyl)sulfonyl)azanide demonstrates exceptional solubility in aqueous systems, representing one of its most distinctive physicochemical characteristics. The compound exhibits extraordinary water solubility exceeding 21 molal, equivalent to approximately 6 kilograms per liter of solution [1] [2] [3] [4]. This remarkable solubility stems from the hydrophilic nature of both the lithium cation and the bis((trifluoromethyl)sulfonyl)azanide anion [1] [3] [4].

The high solubility enables the formation of water-in-salt electrolytes, where the standard concentration reaches 21 mol/kg water [5] [6] [7] [8]. In these concentrated aqueous systems, the structure exhibits alternating water-rich clusters and TFSI-rich extended domains, with lithium ions positioned such that the total coordination number of oxygen atoms around them is conserved to four, where water contributes approximately three oxygen atoms [5] [9]. Recent molecular dynamics simulations reveal the presence of lithium ion oligomer-like nanochains involving up to 10 ions in 21 molal solutions, with ions separated by distances of 2.5 Angstroms despite strong Coulombic interactions [6].

The exceptional aqueous solubility enables the formation of stable water-in-salt electrolytes that expand the electrochemical stability window of aqueous systems from the typical 1.23 volts to approximately 3.0 volts [7] [8] [10]. At these high concentrations, the number of water molecules surrounding salt ions is significantly reduced, thereby decreasing the water activity responsible for electrolytic decomposition [2] [8].

Organic Solvent Compatibility

Lithium bis((trifluoromethyl)sulfonyl)azanide demonstrates excellent compatibility with various organic solvent systems, making it versatile for diverse electrochemical applications [11] [12] [13]. The compound shows high solubility in ethylene carbonate, a common carbonate electrolyte component [14] [15] [16]. When incorporated into ethylene carbonate systems, the salt maintains stable solvation structures and enables high concentration electrolyte formation.

In acetonitrile-based systems, lithium bis((trifluoromethyl)sulfonyl)azanide forms high concentration electrolytes with distinctive ionic network structures [17] [18]. The compound also demonstrates compatibility with deep eutectic solvent formation, particularly when combined with hydrogen bond donors such as 2,2,2-trifluoroacetamide and N-methylacetamide [15] [19]. These deep eutectic systems exhibit liquid behavior at room temperature for lithium bis((trifluoromethyl)sulfonyl)azanide mole fractions ranging from 0.25 to 0.5 [14] [15].

The organic solvent compatibility extends to polymer systems, where lithium bis((trifluoromethyl)sulfonyl)azanide functions effectively in polyethylene oxide matrices [20]. The salt acts as a plasticizer for low molecular weight polymers while affecting crystallinity and thermal properties of the polymer electrolyte systems [20].

Thermal Stability Profiles

Decomposition Pathways

Lithium bis((trifluoromethyl)sulfonyl)azanide exhibits exceptional thermal stability with decomposition onset temperatures reaching 271.0 degrees Celsius in accelerated rate calorimetry studies [21] [22] [23]. The thermal decomposition follows multiple pathways depending on environmental conditions and heating rates.

The primary decomposition mechanism involves carbon-sulfur bond cleavage at approximately 600 degrees Celsius, with the bis((trifluoromethyl)sulfonyl)azanide anion undergoing fragmentation to release trifluoromethyl radicals [24]. Secondary decomposition through nitrogen-sulfur bond cleavage occurs to a minor extent at similar temperatures [24]. Complete mineralization of the released perfluoroalkyl substituents to hydrogen fluoride and carbon dioxide requires temperatures exceeding 900 degrees Celsius [24].

In dual-salt electrolyte systems containing lithium bis((trifluoromethyl)sulfonyl)azanide with lithium difluoro(oxalato)borate, decomposition occurs in stages: solvent decomposition begins at 138.5 degrees Celsius, while the lithium bis((trifluoromethyl)sulfonyl)azanide component decomposes at 271.0 degrees Celsius [21] [22] [23]. The thermal decomposition process follows an autocatalytic model with an average apparent activation energy of 53.25 kilojoules per mole [21] [23].

Phase Transition Analysis

Differential scanning calorimetry studies reveal that lithium bis((trifluoromethyl)sulfonyl)azanide undergoes melting in the temperature range of 234-238 degrees Celsius [11] [25] [26] [27]. The compound exists as a white crystalline powder at room temperature with hygroscopic properties [11] [25] [27].

In polymer electrolyte systems, lithium bis((trifluoromethyl)sulfonyl)azanide significantly influences phase transitions of the host polymer. When incorporated into polyethylene oxide matrices, the salt shifts the glass transition temperature from approximately -54 degrees Celsius for pure polymer to -40 to -34 degrees Celsius for salt-containing systems [20]. This shift results from lithium cation coordination with oxygen atoms from different polymer chains, creating a three-dimensional physical network [20].

Phase transition analysis in succinonitrile-containing systems reveals solid-solid phase transitions occurring between -42 and -30 degrees Celsius, corresponding to the transition from crystalline to plastic crystalline states [28]. The presence of lithium bis((trifluoromethyl)sulfonyl)azanide affects both the transition temperature and the associated enthalpy changes, demonstrating significant sensitivity to heating and cooling rates [28].

Thermogravimetric analysis indicates thermal stability exceeding 350 degrees Celsius for ionic liquid systems containing the bis((trifluoromethyl)sulfonyl)azanide anion [29]. The high thermal stability is attributed to the presence of the fluorinated sulfonyl groups, which provide enhanced thermal resistance compared to other anion types [29].

Electrochemical Properties

Ionic Conductivity Mechanisms

Lithium bis((trifluoromethyl)sulfonyl)azanide exhibits ionic conductivity through multiple transport mechanisms depending on the electrolyte system and concentration. In high concentration electrolytes, the compound demonstrates a hopping-based non-vehicular conduction mechanism rather than traditional vehicular transport [30] [31] [18]. This mechanism involves coordination and decoordination of solvent molecules and anions from lithium centers, enabling charge transport through solvent-anion bridged structures [31].

Molecular dynamics simulations reveal that the ionic conductivity correlates strongly with chemical exchange dynamics between coordinating species [31]. The exchange of bis((trifluoromethyl)sulfonyl)azanide anions from lithium solvation shells directly follows the making and breaking of ionic structures, with conductivity values reaching 10^-3 to 10^-2 siemens per centimeter at room temperature in liquid states [32].

In deep eutectic solvent systems, lithium bis((trifluoromethyl)sulfonyl)azanide achieves ionic conductivity of 1.5 millisiemens per centimeter at 30 degrees Celsius [33] [14] [15]. The conductivity mechanism involves both lithium cation and bis((trifluoromethyl)sulfonyl)azanide anion transport, with the larger anion often contributing significantly to total conductivity [30].

Temperature-dependent studies demonstrate that ionic conductivity follows Arrhenius behavior with activation energies comparable to ion-pair relaxation processes [34]. The conductivity increases with temperature while maintaining structural integrity of the electrolyte system [35] [36].

Electrochemical Stability Window

Lithium bis((trifluoromethyl)sulfonyl)azanide demonstrates wide electrochemical stability windows ranging from 4.9 to 6.1 volts depending on the specific electrolyte formulation and measurement conditions [35] [36] [33]. The electrochemical window is defined as the potential range between reduction and oxidation limits where the compound remains electrochemically stable.

In ionic liquid systems, the cathodic potential limits show greater temperature sensitivity compared to anodic limits [35] [36]. Temperature-dependent measurements across 283.15 to 363.15 Kelvin reveal that the electrochemical stability window can operate effectively across this entire range, making the compound suitable for applications in varying thermal environments [35] [36].

The wide electrochemical stability window enables operation at potentials as low as 1.9 volts versus lithium/lithium ion for cathodic processes and as high as 4.9 volts for anodic processes [37]. This broad window allows compatibility with high-voltage electrode materials and enables enhanced energy density in electrochemical energy storage applications [37].

In polymer electrolyte systems containing lithium bis((trifluoromethyl)sulfonyl)azanide, the electrochemical stability spans from 1.5 to 4 volts versus lithium ion/lithium [38]. Staircase voltammetry studies demonstrate that decomposition products form highly resistive interphase layers when operating outside the stability window, significantly impacting electrochemical performance [38].

The electrochemical stability window is influenced by the bis((trifluoromethyl)sulfonyl)azanide anion structure, which provides weak coordination with cations and enhanced electrochemical stability compared to conventional electrolyte salts [1] [39]. The fluorinated sulfonyl groups contribute to both thermal and electrochemical stability through their electron-withdrawing properties [40].

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H311: Toxic in contact with skin [Danger Acute toxicity, dermal];

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Corrosive;Acute Toxic;Health Hazard

Other CAS

Wikipedia

General Manufacturing Information

All other chemical product and preparation manufacturing

Computer and electronic product manufacturing

Methanesulfonamide, 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]-, lithium salt (1:1): ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.